tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound is defined by its molecular formula C11H16N2O4 and molecular weight of 240.26 grams per mole. The compound is registered under Chemical Abstracts Service number 1045855-64-8, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with multiple accepted forms documented in the literature.
The primary International Union of Pure and Applied Chemistry name is established as tert-butyl N-(5-methoxy-4-oxo-1H-pyridin-3-yl)carbamate, reflecting the compound's structural features. Alternative nomenclature variants include 2-methyl-2-propanyl (4-hydroxy-5-methoxy-3-pyridinyl)carbamate and carbamic acid, N-(4-hydroxy-5-methoxy-3-pyridinyl)-, 1,1-dimethylethyl ester. These naming variations demonstrate the complexity of systematic nomenclature for heterocyclic compounds containing multiple functional groups.
The Simplified Molecular Input Line Entry System notation for the compound is documented as COC1=CN=CC(NC(=O)OC(C)(C)C)=C1O, providing a linear representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-5-12-6-8(16-4)9(7)14/h5-6H,1-4H3,(H,12,14)(H,13,15), offering a standardized method for representing the compound's connectivity. The corresponding International Chemical Identifier key KEGLYQVMHVEJFV-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier for database searching purposes.
The molecular structure incorporates several distinct functional groups that define its chemical character. The pyridine ring system provides the heterocyclic foundation, with methoxy substitution at the 5-position and hydroxyl functionality at the 4-position. The carbamate group links through the 3-position of the pyridine ring, with the tert-butyl ester protecting group completing the molecular architecture. This combination of functional groups creates a molecule with both hydrophilic and lipophilic characteristics, influencing its physical and chemical properties.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound reveal important structural details about molecular conformation and intermolecular interactions. While specific crystal structure data for this exact compound is limited in the available literature, comparative analysis with related pyridine carbamate structures provides valuable insights into expected conformational behavior.
The monoisotopic mass of this compound is documented as 240.111007 atomic mass units, providing precise mass spectrometric identification parameters. This high-precision mass measurement is essential for analytical characterization and quality control of the compound in research applications.
Related crystallographic studies of pyridine carbamate derivatives demonstrate characteristic hydrogen bonding patterns that likely apply to this compound. Research on tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate shows that pyridine rings in carbamate structures typically exhibit specific dihedral angles with respect to other aromatic systems and carbamate planes. In this related structure, the pyridine ring forms dihedral angles of 83.71 degrees with phenyl rings and 9.2 degrees with carbamate planes, suggesting that similar angular relationships may exist in the target compound.
The carbamate functional group in crystalline pyridine derivatives commonly exhibits shortened nitrogen-carbon bond lengths compared to typical single bonds, indicating partial double bond character due to resonance effects. This structural feature is particularly important for understanding the conformational preferences and chemical reactivity of this compound.
Computational chemistry data for the compound indicates a topological polar surface area of approximately 83.31 square angstroms and a calculated logarithm of partition coefficient value of 2.4007. These parameters suggest moderate polarity and lipophilicity, influencing both crystallization behavior and potential biological membrane permeability.
Comparative Structural Analysis with Pyridine Carbamate Derivatives
Comparative structural analysis reveals significant relationships between this compound and other pyridine carbamate derivatives. The structural comparison with tert-butyl 5-methoxypyridin-3-ylcarbamate, which shares the molecular formula C11H16N2O3 but lacks the hydroxyl group, demonstrates the impact of functional group variations on molecular properties.
The molecular weight difference between this compound (240.26 grams per mole) and tert-butyl 5-methoxypyridin-3-ylcarbamate (224.26 grams per mole) reflects the addition of the hydroxyl functional group. This structural modification significantly alters the hydrogen bonding potential and overall polarity of the molecule.
Analysis of related carbamate structures reveals common synthetic approaches and structural motifs. The synthesis of ethyl N-(4-tert-butyl-3-methoxy-phenyl)carbamate demonstrates similar carbamate formation chemistry, involving diphenylphosphoryl azide and ethanol under reflux conditions. Such synthetic methodologies likely apply to the preparation of this compound with appropriate modifications for the pyridine system.
Isostructural carbamate compounds provide additional insights into crystalline behavior and hydrogen bonding patterns. Research on o-tolyl N-(pyridin-3-yl)carbamate monohydrates demonstrates that pyridine carbamates frequently form isomorphous crystals with characteristic hydrogen bonding networks. These structures typically exhibit cyclic amide-water-pyridine moieties forming specific ring systems through hydrogen bonding interactions.
The following table summarizes key structural parameters for this compound and related compounds:
| Parameter | This compound | tert-Butyl 5-methoxypyridin-3-ylcarbamate |
|---|---|---|
| Molecular Formula | C11H16N2O4 | C11H16N2O3 |
| Molecular Weight | 240.26 g/mol | 224.26 g/mol |
| Chemical Abstracts Service Number | 1045855-64-8 | 342603-10-5 |
| Topological Polar Surface Area | Not specified | 83.31 Ų |
| Logarithm of Partition Coefficient | Not specified | 2.4007 |
The structural diversity within the pyridine carbamate family extends to more complex derivatives such as tert-butyl (E)-5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, which incorporates additional heterocyclic systems and extended conjugation. These complex structures demonstrate the versatility of carbamate chemistry in heterocyclic systems and the potential for developing structurally related compounds with diverse biological activities.
The comparative analysis reveals that this compound occupies a unique position within the pyridine carbamate structural landscape. Its combination of hydroxyl and methoxy substituents on the pyridine ring, coupled with the tert-butyl carbamate protecting group, creates a molecular architecture with distinct characteristics compared to simpler pyridine carbamate derivatives. This structural uniqueness contributes to its potential value in pharmaceutical research and synthetic chemistry applications.
Properties
IUPAC Name |
tert-butyl N-(5-methoxy-4-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-5-12-6-8(16-4)9(7)14/h5-6H,1-4H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGLYQVMHVEJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670123 | |
| Record name | tert-Butyl (5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045855-64-8 | |
| Record name | tert-Butyl (5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate generally follows a multi-step process involving:
- Functionalization of a pyridine precursor to introduce hydroxy and methoxy substituents at the 4- and 5-positions, respectively.
- Protection of the amino or hydroxyl group by tert-butyl carbamate (Boc) formation.
- Optimization of reaction conditions to control regioselectivity and minimize side reactions.
A typical preparative strategy involves the reaction of a suitably substituted pyridin-3-amine or pyridin-3-ol derivative with tert-butyl chloroformate in the presence of a base, leading to carbamate formation.
Detailed Preparation Method
Starting Materials and Reagents
- Pyridine derivative: 4-hydroxy-5-methoxypyridin-3-amine or 4-hydroxy-5-methoxypyridin-3-ol
- Protecting agent: tert-Butyl chloroformate
- Base: Triethylamine or pyridine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions
- Temperature: 0°C to room temperature (to control reaction rate and selectivity)
- Reaction time: 4–12 hours depending on scale and conditions
- Molar ratios: Pyridine derivative to tert-butyl chloroformate typically 1:1.1 to 1:1.2 to ensure complete carbamate formation
- Concentration: Dilute (~0.1 M) to minimize polymerization or side reactions
Reaction Mechanism
The reaction proceeds via nucleophilic attack by the amino or hydroxyl group on the carbonyl carbon of tert-butyl chloroformate, displacing chloride ion and forming the carbamate linkage. The base scavenges the released HCl, preventing protonation of the pyridine nitrogen and side reactions.
Optimization Strategies and Notes
| Parameter | Optimization Detail | Effect on Reaction |
|---|---|---|
| Base selection | Triethylamine preferred over weaker bases | Efficient HCl scavenging, higher yield |
| Temperature control | Maintaining 0°C initially, then warming to room temperature | Controls reaction rate and selectivity |
| Solvent choice | DCM or THF | Good solubility of reagents, stable reaction medium |
| Stoichiometry | Slight excess of tert-butyl chloroformate (1.1–1.2 equiv) | Drives reaction to completion, reduces impurities |
| Concentration | Dilute conditions (~0.1 M) | Minimizes polymerization and side product formation |
Purification and Characterization
- Purification: Flash chromatography on silica gel using ethyl acetate/hexane gradients (20–50% ethyl acetate) is effective to separate desired carbamate from unreacted starting materials and side products.
- Analytical Methods: High-performance liquid chromatography (HPLC) with C18 columns at 254 nm confirms purity ≥98%. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used for structural confirmation.
Comparative Analysis with Related Compounds
| Compound | Key Differences in Preparation | Impact on Synthesis |
|---|---|---|
| tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | Chlorine substituent instead of hydroxyl | Requires different substitution reactions, potentially harsher conditions |
| tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate | Formyl group introduction via Vilsmeier-Haack reaction | Additional step before carbamate protection; sensitive to oxidation/reduction |
| tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate | Hydroxyl and methoxy positions swapped | Slightly different reactivity; similar carbamate formation approach |
Research Findings and Literature Data
- A study on related pyridinyl carbamates showed that the use of triethylamine as a base and DCM as solvent at low temperature (0°C) followed by room temperature stirring for 4–12 hours yields the carbamate in 60–75% isolated yield with high purity.
- Electron-withdrawing substituents on the pyridine ring (e.g., chloro, bromo) tend to slow the reaction due to decreased nucleophilicity of the amine or hydroxyl group, necessitating longer reaction times or higher temperatures.
- Protecting the amino or hydroxyl group with tert-butyl carbamate is crucial to prevent side reactions in subsequent synthetic steps, especially when the compound is used as an intermediate in pharmaceutical syntheses.
Summary Table: Preparation Method Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 4-hydroxy-5-methoxypyridin-3-amine or -ol | Functionalized pyridine precursor |
| Protection reaction | tert-Butyl chloroformate (1.1 equiv), triethylamine (1.2 equiv), DCM, 0°C to RT, 4–12 h | Formation of tert-butyl carbamate protecting group |
| Work-up | Wash with water and brine, dry over MgSO4 | Removal of inorganic salts and byproducts |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) | Isolation of pure carbamate product |
| Characterization | HPLC, NMR, MS | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
Chemical Synthesis and Applications
1. Building Block in Organic Synthesis
- Role : tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate serves as a versatile building block for synthesizing more complex heterocyclic compounds.
- Reactions : It can undergo various chemical reactions, such as oxidation, reduction, and substitution, allowing for the modification of its functional groups to create new derivatives.
2. Industrial Applications
- Use in Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to the development of safer and more effective agricultural products.
- Chemical Production : It is also involved in the synthesis of other industrial chemicals, enhancing the efficiency of chemical manufacturing processes.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It enhances the activity of antioxidant enzymes and activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
2. Antimicrobial Effects
The compound demonstrates selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent, outperforming some commonly used antibiotics.
3. Anticancer Activity
In vitro studies have highlighted its antiproliferative effects against various cancer cell lines. The mechanisms involve:
- Induction of apoptosis through caspase activation.
- Modulation of cell cycle progression and signaling pathways related to cell survival.
Summary Table of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Antioxidant | Significant ability to mitigate oxidative stress | Activation of Nrf2 pathway |
| Antimicrobial | Effective against Gram-positive bacteria | Disruption of cell membranes |
| Anticancer | Induces apoptosis in cancer cells | Modulation of cell cycle and survival pathways |
Case Studies
- Antioxidant Study : A comparative study using DPPH and FRAP assays demonstrated that this compound effectively scavenges free radicals, indicating its potential for formulation in health supplements aimed at reducing oxidative stress.
- Antimicrobial Efficacy Study : In a study assessing various bacterial strains, this compound exhibited lower MIC values compared to standard antibiotics, highlighting its promise as a novel antimicrobial agent.
- Cancer Research Study : Investigations into its anticancer properties revealed that it significantly inhibited the growth of several cancer cell lines through apoptosis induction, suggesting further exploration for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties. Data are compiled from catalogs () and synthetic derivatives ().
Functional Group Impact on Reactivity
- Hydroxyl (-OH) vs. Iodo (-I): The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. In contrast, the iodo derivative’s -I substituent facilitates halogen-bonding and cross-coupling reactions (e.g., forming biaryl structures) .
- Chloro (-Cl) vs. Cyano (-CN): Chlorine’s electronegativity increases electrophilicity at position 4, enabling SNAr reactions. The cyano group’s strong electron-withdrawing nature stabilizes negative charges, aiding in cyclization or nucleophilic attack .
- Methylcarbamate (-CH2- linkage): Introducing a methylene spacer (e.g., in tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate) reduces steric clash between the carbamate and pyridine ring, enhancing conformational flexibility .
Solubility and Stability
Biological Activity
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No. 1045855-64-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Molecular Structure:
- Formula: C12H16N2O4
- Molecular Weight: 252.27 g/mol
Synthesis:
The compound is synthesized through the reaction of 4-hydroxy-5-methoxypyridin-3-amine with tert-butyl chloroformate under basic conditions. This method ensures high yield and purity, making it suitable for further applications in research and industry.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to mitigate oxidative stress in various cell types by enhancing the activity of antioxidant enzymes and activating the Nrf2 pathway, similar to other phenolic compounds .
Antimicrobial Effects
The compound demonstrates selective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these strains indicate its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, although specific pathways remain to be fully elucidated .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
-
Antioxidant Mechanism:
- Activation of the Nrf2 pathway enhances cellular defenses against oxidative stress.
- Reduction in reactive oxygen species (ROS) levels protects cells from damage.
-
Antimicrobial Mechanism:
- Interaction with bacterial cell membranes leading to disruption.
- Inhibition of essential bacterial enzymes.
-
Anticancer Mechanism:
- Induction of apoptosis through caspase activation.
- Modulation of signaling pathways involved in cell proliferation and survival.
Study on Antioxidant Activity
A study assessed the antioxidant capacity of various compounds, including this compound, using DPPH and FRAP assays. The results indicated a pronounced ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .
Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. The compound displayed significant antimicrobial activity with MIC values lower than those of commonly used antibiotics, indicating its promise as a novel antimicrobial agent .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are optimal for preparing tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate with high purity?
Methodological Answer: The compound is synthesized via carbamate protection of a pyridinylamine precursor. A common approach involves reacting 4-hydroxy-5-methoxypyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions . Post-synthesis purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to achieve >95% purity. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to chloroformate) and reaction time (2–4 hours) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR : Confirm substitution patterns via -NMR (e.g., singlet for tert-butyl at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) and -NMR (carbonyl signal at ~155 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 254.3 (CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) and detect impurities like hydrolyzed intermediates .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer: The compound is sensitive to hydrolysis due to the carbamate group. Store at –20°C under inert gas (argon) in amber vials to prevent moisture absorption and photodegradation . Stability studies show decomposition (<5%) after 6 months under these conditions. Avoid exposure to strong acids/bases (e.g., pH <3 or >10 accelerates hydrolysis to 4-hydroxy-5-methoxypyridin-3-amine) .
Advanced Research Questions
Q. How does this compound interact with biological targets in enzyme inhibition studies?
Methodological Answer: The carbamate group acts as a reversible inhibitor of serine hydrolases (e.g., acetylcholinesterase). Kinetic assays (e.g., Ellman’s method) using varying substrate concentrations (0.1–10 mM) and inhibitor doses (0–100 µM) can determine values . Computational docking (AutoDock Vina) predicts binding poses, highlighting hydrogen bonds between the carbamate carbonyl and catalytic serine residues. Cross-validate with mutagenesis studies (e.g., S200A mutants) to confirm binding specificity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in IC values (e.g., 5 µM vs. 50 µM in kinase assays) often arise from assay conditions. Standardize protocols:
- Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2).
- Control ATP concentrations (1 mM vs. physiological 2–10 mM).
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What advanced functionalization strategies enable derivatization of this compound?
Methodological Answer:
- Borylation : Miyaura borylation (Pd(dppf)Cl, bis(pinacolato)diboron) introduces boronate esters at the pyridine C4 position for Suzuki couplings .
- Oxidation : TEMPO/NaClO oxidizes the hydroxyl group to a ketone, enabling Schiff base formation with amines .
- Protection/Deprotection : TFA-mediated removal of the tert-butyl group exposes the amine for subsequent acylations .
Key Considerations for Experimental Design
- Controlled Atmosphere : Use gloveboxes for moisture-sensitive reactions .
- Analytical Cross-Validation : Combine NMR, MS, and HPLC to confirm structural fidelity .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and account for solvent effects (DMSO ≤0.1% v/v) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
